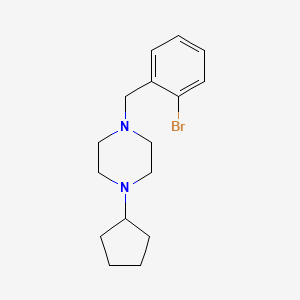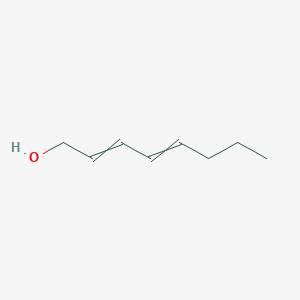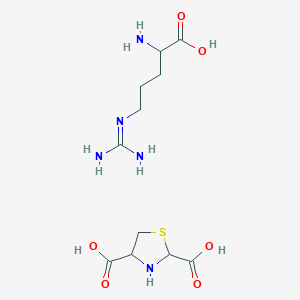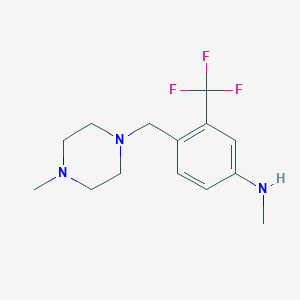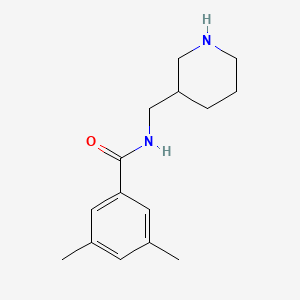
4-Methyl-N-(piperidin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C14H20N2O, and it has a molecular weight of 232.32 g/mol .
Méthodes De Préparation
The synthesis of 4-Methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with piperidine derivatives. One common method is the amidation reaction, where 4-methylbenzoic acid is reacted with piperidin-3-ylmethanamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
4-Methyl-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Methyl-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-Methyl-N-(piperidin-3-yl)benzamide: Similar structure but lacks the methylene bridge between the piperidine and benzamide moieties.
N-(Piperidin-3-ylmethyl)benzamide: Lacks the methyl group on the benzene ring.
4-Methyl-N-(piperidin-4-ylmethyl)benzamide: The piperidine ring is attached at a different position.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4-methyl-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O/c1-11-4-6-13(7-5-11)14(17)16-10-12-3-2-8-15-9-12/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,17) |
Clé InChI |
PBZRSXZRJDXLLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
![Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12496824.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12496830.png)
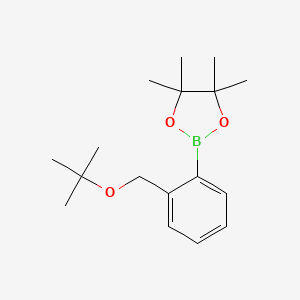
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12496854.png)
